3-chloro-N-(2-nitrophenyl)propanamide chemical properties
3-chloro-N-(2-nitrophenyl)propanamide chemical properties
An In-Depth Technical Guide to 3-chloro-N-(2-nitrophenyl)propanamide: Synthesis, Characterization, and Reactivity Profile
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 3-chloro-N-(2-nitrophenyl)propanamide, a molecule of interest in synthetic and medicinal chemistry. Due to the limited direct literature on this specific compound, this document leverages established principles of organic chemistry to detail a robust synthesis protocol, predict its physicochemical and spectroscopic properties, and explore its potential reactivity and applications. The methodologies are presented with a focus on causality and self-validating experimental design, intended for researchers, scientists, and drug development professionals.
Introduction and Molecular Overview
3-chloro-N-(2-nitrophenyl)propanamide is a bifunctional organic compound incorporating three key chemical motifs: an electrophilic chloropropyl chain, a central amide linkage, and an electron-deficient nitroaromatic ring. This unique combination suggests its potential utility as a versatile intermediate in organic synthesis, particularly as a covalent modifier or a scaffold for creating more complex molecular architectures. The presence of the ortho-nitro group significantly influences the electronic properties of the amide and the aromatic ring, modulating reactivity and dictating potential metabolic pathways in biological systems. This guide serves as a foundational resource for researchers looking to synthesize, characterize, and utilize this compound in their work.
Predicted Physicochemical and Safety Data
Predictive data for 3-chloro-N-(2-nitrophenyl)propanamide has been generated based on its constituent functional groups and comparison with structurally analogous compounds. These values provide a baseline for experimental design and safety considerations.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₉H₉ClN₂O₃ | Elemental Composition |
| Molecular Weight | 228.63 g/mol | Elemental Composition |
| Appearance | Likely a pale yellow to orange crystalline solid | Based on related nitroaromatic compounds |
| Melting Point | 90-100 °C (estimated) | Similar to related N-aryl amides |
| Solubility | Sparingly soluble in water; soluble in acetone, ethyl acetate, DCM, DMSO, DMF | General solubility of polar organic compounds |
| CAS Number | 104593-55-7 | From available chemical databases |
Safety & Handling Precautions:
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Toxicity: Assumed to be toxic and an irritant. Nitroaromatic compounds can be readily absorbed through the skin and may cause methemoglobinemia. Alkylating agents (like the chloropropyl group) are often associated with mutagenic properties.
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Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
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Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Synthesis and Purification
The most direct and logical pathway for the synthesis of 3-chloro-N-(2-nitrophenyl)propanamide is the acylation of 2-nitroaniline with 3-chloropropanoyl chloride. This is a standard nucleophilic acyl substitution reaction.
Synthesis Workflow
Caption: Proposed synthesis workflow for 3-chloro-N-(2-nitrophenyl)propanamide.
Detailed Experimental Protocol
Materials:
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2-Nitroaniline (1.0 eq)
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3-Chloropropanoyl chloride (1.1 eq)
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Triethylamine (1.2 eq)
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Anhydrous Dichloromethane (DCM)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Saturated Sodium Chloride (Brine) solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ethyl Acetate & Hexanes (for chromatography/recrystallization)
Procedure:
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 2-nitroaniline (1.0 eq).
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Dissolution: Dissolve the 2-nitroaniline in anhydrous DCM (approx. 0.2 M concentration). Add triethylamine (1.2 eq) to the solution. The base is crucial to neutralize the HCl byproduct of the reaction.
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Cooling: Cool the flask to 0 °C in an ice-water bath. This is done to control the exothermicity of the acylation reaction.
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Acylation: Dissolve 3-chloropropanoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes.
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Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up:
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Quench the reaction by adding deionized water.
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Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ (to remove unreacted acyl chloride and acidic impurities), and finally with brine (to reduce the amount of dissolved water in the organic phase).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification:
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Recrystallization: The resulting crude solid can be recrystallized from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.
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Column Chromatography: If recrystallization is ineffective, purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Spectroscopic Characterization Profile (Predicted)
The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. Below are the predicted key features.
| Technique | Predicted Observations and Rationale |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.2 ppm (d, 1H): Aromatic proton ortho to the nitro group. δ ~7.7-7.2 ppm (m, 3H): Remaining aromatic protons. δ ~9.0 ppm (s, 1H, broad): Amide N-H proton; position can be variable and may exchange with D₂O. δ ~3.9 ppm (t, 2H): Methylene group adjacent to the chlorine (-CH₂Cl). δ ~2.9 ppm (t, 2H): Methylene group adjacent to the carbonyl (-CH₂CO-). The splitting pattern (triplets, t) for the aliphatic protons is due to coupling with the adjacent methylene group. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~169 ppm: Amide carbonyl carbon. δ ~145 ppm: Aromatic carbon bearing the nitro group. δ ~135-120 ppm: Remaining aromatic carbons. δ ~40 ppm: Carbon bearing the chlorine (C-Cl). δ ~38 ppm: Carbon adjacent to the carbonyl (C-CO). |
| FT-IR (ATR) | ~3300 cm⁻¹: N-H stretch (amide). ~1680 cm⁻¹: C=O stretch (amide I band). ~1570 cm⁻¹ & ~1350 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group. ~750 cm⁻¹: C-Cl stretch. |
| Mass Spec. (ESI+) | [M+H]⁺ at m/z 229.0: Corresponding to the protonated molecule. [M+Na]⁺ at m/z 251.0: Corresponding to the sodium adduct. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would be a key diagnostic feature. |
Reactivity and Synthetic Potential
The molecule's structure allows for several distinct classes of chemical transformations, making it a valuable synthetic intermediate.
Key Reactivity Pathways
Caption: Major reactivity pathways for 3-chloro-N-(2-nitrophenyl)propanamide.
A. Nucleophilic Substitution at the Chloropropyl Chain: The C-Cl bond is susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides) via an Sₙ2 mechanism. This allows for the introduction of diverse functional groups, making the compound a useful scaffold for building libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.
B. Reduction of the Nitro Group: The ortho-nitro group can be selectively reduced to an amine using standard conditions, such as tin(II) chloride in HCl, or catalytic hydrogenation (H₂, Pd/C). This transformation is fundamental as it unmasks a nucleophilic aniline group, opening up a host of subsequent synthetic possibilities.
C. Intramolecular Cyclization: Following the reduction of the nitro group to an amine, the newly formed nucleophilic amine is perfectly positioned to displace the chlorine atom at the end of the propyl chain via an intramolecular Sₙ2 reaction. This would lead to the formation of a seven-membered heterocyclic ring, specifically a benzodiazepine-like scaffold. Such scaffolds are privileged structures in medicinal chemistry, known for their diverse biological activities.
Potential Applications in Research and Development
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Covalent Probe Development: The electrophilic chloropropyl group can act as a "warhead" to form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in proteins. This makes it a candidate for developing targeted covalent inhibitors or activity-based probes.
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Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used as a fragment for screening against biological targets. Hits can be further elaborated using the reactivity handles described above.
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Heterocyclic Synthesis: It is an excellent precursor for the synthesis of nitrogen-containing heterocycles, particularly benzodiazepine derivatives, which are of significant interest in CNS drug discovery.
Conclusion
While not a widely commercialized or studied compound, 3-chloro-N-(2-nitrophenyl)propanamide presents a compelling profile for chemical research. Its synthesis is straightforward, and its trifunctional nature provides a rich platform for chemical diversification. This guide provides the necessary foundational knowledge—from synthesis and characterization to reactivity and potential applications—to empower researchers to effectively utilize this versatile chemical building block in their synthetic and medicinal chemistry programs.
References
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PubChem. 3-Chloro-N-(2-nitrophenyl)propanamide. National Center for Biotechnology Information. [Link]
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Centers for Disease Control and Prevention (CDC). Nitroanilines. NIOSH Pocket Guide to Chemical Hazards. [Link]
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Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989. (A general reference for the described chemical transformations). A representative online source for this reaction is Organic Syntheses. [Link]
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Reddy, P. P., & V, P. A comprehensive review on the synthesis and therapeutic importance of 1,4-benzodiazepine. European Journal of Pharmaceutical and Medical Research, 2017. [Link]
